molecular formula C19H19N3OS B2894022 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide CAS No. 2034448-17-2

3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

Cat. No. B2894022
M. Wt: 337.44
InChI Key: PSWFLOJAOHTBCN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

One significant application of related compounds involves histone deacetylase (HDAC) inhibition, demonstrating potential for cancer therapy. The compound MGCD0103, which shares structural similarities with 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide, has been shown to selectively inhibit HDACs 1-3 and 11, leading to cancer cell proliferation blockage, histone acetylation, and apoptosis induction. This compound is orally bioavailable and has entered clinical trials, showing promise as an anticancer drug (Zhou et al., 2008).

Chemical Synthesis and Structural Diversity

The compound has also been used as a starting material in various chemical syntheses aimed at generating structurally diverse libraries. For example, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, a related compound, was employed in alkylation and ring closure reactions to produce a wide array of compounds. This approach demonstrates the versatility of such molecules in generating diverse chemical entities for further biological evaluation (Roman, 2013).

Antimicrobial and Antitumor Activities

Furthermore, compounds structurally related to 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies have found that such compounds exhibit significant biological activities, including antibacterial, antifungal, and antitumor properties, highlighting their potential for the development of new therapeutic agents (El‐Borai et al., 2013).

Metal Ion Chelation in Alzheimer's Therapy

Additionally, N-aryl-substituted derivatives have been investigated for their ability to chelate metal ions, offering therapeutic potential in neurodegenerative diseases such as Alzheimer's disease. These compounds, by sequestering, redistributing, and/or removing metal ions, can interfere with metal ion-induced amyloid peptide aggregation, suggesting a promising avenue for Alzheimer's therapy (Scott et al., 2011).

Safety And Hazards

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Future Directions

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I hope this general information is helpful. If you have a specific question about a different compound or a specific aspect of “3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide”, feel free to ask!


properties

IUPAC Name

3-(dimethylamino)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-22(2)17-5-3-4-15(11-17)19(23)21-12-14-6-8-20-18(10-14)16-7-9-24-13-16/h3-11,13H,12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWFLOJAOHTBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzamide

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